2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one
Overview
Description
2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one is a useful research compound. Its molecular formula is C10H10Br2O and its molecular weight is 305.99 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Agents : Doraswamy and Ramana (2013) synthesized and characterized substituted phenyl azetidines, which have potential as antimicrobial agents. Their method involved the reaction of compounds related to 2-Bromo-1-(4-(bromomethyl)phenyl)propan-1-one, demonstrating its utility in developing new antimicrobial compounds (Doraswamy & Ramana, 2013).
Naphthalene Derivatives Synthesis : Faragher and Gilchrist (1976) described the conversion of similar bromophenone compounds into naphthalene derivatives, indicating the role of this compound in the synthesis of complex organic structures (Faragher & Gilchrist, 1976).
Synthesis of Furans and Cyclopentenones : Watterson et al. (2003) used a related dibromo compound as a reagent for synthesizing furans and cyclopentenones, highlighting the compound's role in the formation of these significant organic structures (Watterson et al., 2003).
Potential Intravenous Anesthetics : Stenlake, Patrick, and Sneader (1989) investigated the synthesis of certain arylpropanonamines and their quaternary salts, which have potential as intravenous anesthetics. The study involved compounds structurally related to this compound (Stenlake, Patrick, & Sneader, 1989).
Cathinone Characterization : Nycz et al. (2011) conducted studies on cathinones, a class of compounds related to this compound, characterizing them through various spectroscopic methods. This research contributes to the understanding of such compounds in medicinal chemistry (Nycz et al., 2011).
Chalcone Derivatives Synthesis : Salian et al. (2018) synthesized chalcone derivatives using a base-catalyzed Claisen-Schmidt condensation reaction. Their work demonstrates the broader utility of compounds like this compound in organic synthesis (Salian et al., 2018).
Synthesis of Brominated Isoquinolines : He et al. (2016) utilized a compound structurally similar to this compound for synthesizing brominated isoquinolines, showcasing its potential in creating complex heterocyclic compounds (He et al., 2016).
Levofloxacin Precursor Synthesis : Mourelle-Insua et al. (2016) developed enzymatic strategies for synthesizing enantioenriched amines, starting from compounds similar to this compound. This research is significant in the synthesis of pharmaceuticals like Levofloxacin (Mourelle-Insua et al., 2016).
Properties
IUPAC Name |
2-bromo-1-[4-(bromomethyl)phenyl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O/c1-7(12)10(13)9-4-2-8(6-11)3-5-9/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLYAKUZZTTHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=C(C=C1)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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